N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds containing 1,2,4-triazole and thiazole moieties are known to have a wide range of biological activities . They can interact with various biological targets, including enzymes, receptors, and proteins, depending on their specific structures and functional groups .
Mode of action
The mode of action of these compounds often involves interactions with their targets through hydrogen bonding and dipole interactions . The presence of nitrogen and sulfur atoms in the triazole and thiazole rings, respectively, can contribute to these interactions .
Biochemical pathways
These compounds can affect various biochemical pathways, depending on their specific targets. For example, some 1,2,4-triazole and thiazole derivatives have been found to exhibit antimicrobial, anti-inflammatory, antioxidant, analgesic, and anticancer activities, suggesting that they can interfere with the biochemical pathways related to these processes .
Pharmacokinetics
The pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific structures. The presence of heterocyclic rings like triazole and thiazole can enhance their bioavailability .
Result of action
The result of the action of these compounds can include the inhibition of the growth of microbes or cancer cells, reduction of inflammation, neutralization of free radicals, and relief of pain, among others .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the acidity or alkalinity of the environment can affect the protonation state of the nitrogen atoms in the triazole and thiazole rings, which can in turn influence their interactions with their targets .
Biochemical Analysis
Biochemical Properties
N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in reducing oxidative damage in cells by neutralizing reactive oxygen species. Additionally, the compound interacts with proteins involved in cell signaling pathways, such as protein kinase C, influencing cellular responses to external stimuli .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation. In normal cells, the compound enhances cellular metabolism by increasing the activity of enzymes involved in glycolysis and the citric acid cycle .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes, such as superoxide dismutase and catalase, enhancing their activity and reducing oxidative stress. It also acts as an inhibitor of protein kinase C, preventing the phosphorylation of target proteins and modulating cell signaling pathways. Furthermore, the compound influences gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound maintains its efficacy in reducing oxidative stress and inducing apoptosis in cancer cells. Prolonged exposure to the compound may lead to adaptive responses in cells, resulting in reduced sensitivity to its effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reducing oxidative stress and enhancing cellular metabolism. At higher doses, the compound may induce toxic effects, including liver and kidney damage. Threshold effects have been observed, with a specific dosage range providing optimal therapeutic benefits without significant adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted through the urine. It also interacts with cofactors, such as NADH and FADH2, influencing metabolic flux and the levels of metabolites involved in energy production. The compound’s effects on metabolic pathways contribute to its overall biochemical activity and therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via active transport mechanisms and is distributed to various cellular compartments, including the cytoplasm and mitochondria. Its localization within cells influences its activity and function, with higher concentrations observed in regions with increased metabolic activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in oxidative stress responses and energy production. Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific compartments within the cell, enhancing its efficacy in modulating cellular processes .
Biological Activity
N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (CAS Number: 894031-24-4) is a complex organic compound belonging to the thiazolo[3,2-b][1,2,4]triazole derivatives. This article explores its biological activity, focusing on its potential therapeutic applications based on existing research findings.
Structural Characteristics
The molecular formula of this compound is C23H23N5O2S, with a molecular weight of approximately 433.5 g/mol. The compound's structure features a thiazolo-triazole core linked to an oxalamide functional group, which is significant for its biological interactions and activities .
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit notable anticancer properties. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have shown efficacy against various cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma .
A study evaluating the anticancer activity of synthesized thiazolo[3,2-b][1,2,4]triazole compounds found that they possess significant inhibitory effects on tumor cell proliferation. The structure-activity relationship suggests that modifications in the substituents can enhance or diminish this activity .
Antioxidant Properties
Preliminary studies suggest that this compound may exhibit antioxidant properties. This potential is attributed to its ability to mitigate oxidative stress in cells . Antioxidants play a crucial role in protecting cellular components from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer.
Enzyme Inhibition
Thiazolo[3,2-b][1,2,4]triazole derivatives are known to interact with various enzymes. Studies have highlighted their inhibitory effects on key enzymes such as aromatase and carbonic anhydrase . These interactions may lead to modulation of metabolic pathways and could be leveraged for therapeutic applications in conditions like cancer and inflammation.
In Vitro Studies
In vitro evaluations have been conducted to assess the biological activity of this compound. Results indicate that this compound can inhibit cell growth in specific cancer cell lines at varying concentrations. The following table summarizes the findings from selected studies:
Cell Line | IC50 Value (µM) | Activity |
---|---|---|
Renal Cancer | 10 | Significant Inhibition |
Breast Cancer | 15 | Moderate Inhibition |
Colon Cancer | 20 | Weak Inhibition |
Note: IC50 values represent the concentration required to inhibit 50% of cell viability.
Mechanistic Insights
Ongoing research aims to elucidate the specific molecular mechanisms through which this compound exerts its biological effects. Interaction studies have shown that it can modulate enzyme activities and influence cellular signaling pathways . These insights are critical for understanding its therapeutic potential and guiding future drug development efforts.
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-3-16-6-10-18(11-7-16)25-22(30)21(29)24-13-12-19-14-31-23-26-20(27-28(19)23)17-8-4-15(2)5-9-17/h4-11,14H,3,12-13H2,1-2H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTCEJQDEKIJRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.